molecular formula C25H35O3P B12899359 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate

Cat. No.: B12899359
M. Wt: 414.5 g/mol
InChI Key: IUURDMGBSUNIPD-ZGGACYQGSA-N
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Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate is a chiral organophosphorus compound It is characterized by its unique stereochemistry and the presence of both cyclohexyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate typically involves the reaction of a cyclohexyl derivative with a phenyl mesitylphosphonate precursor. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic systems. This binding can influence the reactivity and selectivity of the catalytic process. Additionally, the stereochemistry of the compound plays a crucial role in its mechanism of action, as it can induce chirality in the products formed.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate
  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-methyl-2-phenyl-4-pentenoate

Uniqueness

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl mesitylphosphonate is unique due to its specific stereochemistry and the presence of both cyclohexyl and phenyl groups. This combination of features makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.

Properties

Molecular Formula

C25H35O3P

Molecular Weight

414.5 g/mol

IUPAC Name

1,3,5-trimethyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenoxyphosphoryl]benzene

InChI

InChI=1S/C25H35O3P/c1-17(2)23-13-12-18(3)16-24(23)28-29(26,27-22-10-8-7-9-11-22)25-20(5)14-19(4)15-21(25)6/h7-11,14-15,17-18,23-24H,12-13,16H2,1-6H3/t18-,23+,24-,29?/m1/s1

InChI Key

IUURDMGBSUNIPD-ZGGACYQGSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=CC=C3)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=CC=C3)C(C)C

Origin of Product

United States

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